N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide
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Overview
Description
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide is a complex organic compound with a molecular formula of C20H45N5O. This compound is characterized by its multiple amino groups and a long hydrocarbon chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 9,12,15-octadecatrienoic acid with a series of ethylenediamine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal reaction rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and yield. The process often includes purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halides and alkylating agents; reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide involves its interaction with various molecular targets and pathways. The compound’s multiple amino groups allow it to form stable complexes with metal ions and other molecules, facilitating its role in catalysis and molecular recognition processes. Additionally, its long hydrocarbon chain enables it to interact with lipid membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group, making it useful in surface modification applications.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups, commonly used as a ligand in coordination chemistry.
N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide: Contains a benzamide group, used in the removal of heavy metals from aqueous solutions.
Uniqueness
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide is unique due to its combination of multiple amino groups and a long hydrocarbon chain, which provides it with distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in different fields .
Properties
CAS No. |
93942-22-4 |
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Molecular Formula |
C26H51N5O |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C26H51N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h3-4,6-7,9-10,28-30H,2,5,8,11-25,27H2,1H3,(H,31,32)/b4-3+,7-6+,10-9+ |
InChI Key |
NGEWKRJKIDUTQY-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |
Origin of Product |
United States |
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